![molecular formula C13H18Cl2N4 B1440049 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride CAS No. 1221723-65-4](/img/structure/B1440049.png)

3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride

Übersicht

Beschreibung

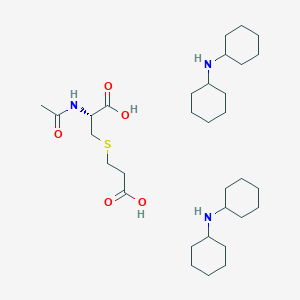

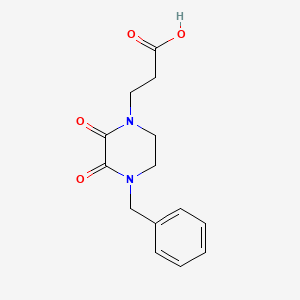

The compound “3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride” has a CAS Number of 1221723-65-4 . It has a molecular weight of 301.22 and is a powder in physical form . The compound is stored at room temperature .

Synthesis Analysis

The synthesis of pyrazole-based ligands, which are similar to the compound , involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .Molecular Structure Analysis

The InChI code for the compound is1S/C13H16N4.2ClH/c1-9-6-10 (2)17 (16-9)8-11-4-3-5-12 (7-11)13 (14)15;;/h3-7H,8H2,1-2H3, (H3,14,15);2*1H . This indicates the presence of a pyrazole ring with two methyl substituents . Chemical Reactions Analysis

The compound has been found to have desirable fitting patterns in the LmPTR1 pocket (active site), characterized by lower binding free energy . This suggests that it may have potential applications in biological systems.Physical And Chemical Properties Analysis

The compound is a powder in physical form . It has a molecular weight of 301.22 and is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Complex Formation with Palladium(II)

Research has shown the synthesis and characterization of palladium(II) complexes using 3,5-dimethylpyrazolic hybrid ligands. These ligands, when reacted with palladium(II) chloride, form either monomeric or dimeric complexes depending on the solvent used. Diffusion NMR studies and theoretical calculations have been conducted to understand the stability and conformation of these complexes in solution, revealing that monomers are more thermodynamically stable than dimers (Guerrero et al., 2008).

Luminescent Properties

Study of Luminescent Compounds

A compound closely related to the chemical was synthesized and its structure was determined through single-crystal X-ray diffraction. The study also explored the luminescent properties of the compound, providing insights into its potential applications in materials science (Tang et al., 2014).

Cytotoxic Effects of Metal Complexes

Investigation into Cobalt(II) Complexes

Research into cobalt(II) complexes involving 3,5-dimethyl-1H-pyrazole and benzothiazolyl groups has shown varying cytotoxic properties against cancer cell lines. These studies provide valuable information on the potential use of such complexes in the development of cancer treatments (Sobiesiak et al., 2010).

Generation of Structurally Diverse Libraries

Structural Diversity through Alkylation

The use of a ketonic Mannich base for generating a diverse library of compounds through alkylation and ring closure reactions demonstrates the versatility of pyrazole derivatives in synthetic chemistry. This approach opens up possibilities for creating a wide range of compounds with varied biological activities (Roman, 2013).

Antimicrobial and Anticancer Agents

Development of Pyrazole Derivatives

The synthesis of novel pyrazole derivatives and their evaluation as antimicrobial and anticancer agents highlight the potential therapeutic applications of these compounds. Some of the synthesized compounds have shown higher anticancer activity than standard drugs, indicating their promise as future treatments (Hafez et al., 2016).

Corrosion Inhibitors

DFT Study on Bipyrazole Derivatives

A theoretical study using density functional theory (DFT) explored the potential of bipyrazolic-type organic compounds as corrosion inhibitors. This research provides insights into the molecular properties that contribute to their efficiency, helping to design more effective corrosion protection strategies (Wang et al., 2006).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride is the catechol substrate . This compound is a multidentate ligand, meaning it can bind to multiple sites on a single target . The nature of the ligand, metal ion, and counter-ion significantly influence the catalytic activities .

Mode of Action

3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride interacts with its target, the catechol substrate, through oxidation . The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate .

Biochemical Pathways

The primary biochemical pathway affected by 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride is the oxidation of catechol to its corresponding quinone . This process is influenced by factors like the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion .

Result of Action

The result of the action of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride is the oxidation of catechol to its corresponding quinone . The rate of this reaction is influenced by the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion .

Action Environment

The action of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride is influenced by environmental factors. For instance, the type of solvent contributes to the interaction and dilution of reactants in the solvent . More research is needed to fully understand how other environmental factors influence the compound’s action, efficacy, and stability.

Eigenschaften

IUPAC Name |

3-[(3,5-dimethylpyrazol-1-yl)methyl]benzenecarboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4.2ClH/c1-9-6-10(2)17(16-9)8-11-4-3-5-12(7-11)13(14)15;;/h3-7H,8H2,1-2H3,(H3,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDDJDSCBJGOJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC(=CC=C2)C(=N)N)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine](/img/structure/B1439967.png)

![6-amino-1-butylbenzo[cd]indol-2(1H)-one](/img/structure/B1439969.png)

![7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B1439981.png)